molecular formula C26H23NO3 B5067473 N-[(2-hydroxynaphthyl)phenylmethyl]-2-(3-methylphenoxy)acetamide

N-[(2-hydroxynaphthyl)phenylmethyl]-2-(3-methylphenoxy)acetamide

Cat. No.: B5067473
M. Wt: 397.5 g/mol
InChI Key: DJKUTRLDKFXAES-UHFFFAOYSA-N
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Description

N-[(2-hydroxynaphthyl)phenylmethyl]-2-(3-methylphenoxy)acetamide is an organic compound with a complex structure that includes a naphthyl group, a phenylmethyl group, and a methylphenoxy acetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2-hydroxynaphthyl)phenylmethyl]-2-(3-methylphenoxy)acetamide typically involves multiple steps. One common synthetic route starts with the preparation of the naphthyl and phenylmethyl intermediates, followed by their coupling with the methylphenoxy acetamide moiety. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. This includes the use of continuous flow reactors and automated systems to control reaction parameters precisely .

Chemical Reactions Analysis

Types of Reactions

N-[(2-hydroxynaphthyl)phenylmethyl]-2-(3-methylphenoxy)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The conditions often involve controlled temperatures, specific solvents, and catalysts to drive the reactions to completion .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds .

Scientific Research Applications

N-[(2-hydroxynaphthyl)phenylmethyl]-2-(3-methylphenoxy)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[(2-hydroxynaphthyl)phenylmethyl]-2-(3-methylphenoxy)acetamide involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit osteoclast differentiation by blocking the RANKL signaling pathway, which is crucial for bone resorption. This inhibition is achieved through the downregulation of key osteoclast markers and enzymes .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other phenoxy acetamide derivatives, such as:

Uniqueness

What sets N-[(2-hydroxynaphthyl)phenylmethyl]-2-(3-methylphenoxy)acetamide apart is its unique combination of functional groups, which confer specific chemical and biological properties. Its ability to inhibit osteoclast differentiation, for example, makes it a promising candidate for treating bone-related diseases .

Properties

IUPAC Name

N-[(2-hydroxynaphthalen-1-yl)-phenylmethyl]-2-(3-methylphenoxy)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H23NO3/c1-18-8-7-12-21(16-18)30-17-24(29)27-26(20-10-3-2-4-11-20)25-22-13-6-5-9-19(22)14-15-23(25)28/h2-16,26,28H,17H2,1H3,(H,27,29)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJKUTRLDKFXAES-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)OCC(=O)NC(C2=CC=CC=C2)C3=C(C=CC4=CC=CC=C43)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H23NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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